molecular formula C22H17Cl2N3O3 B2670443 1-(2,4-dichlorobenzyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 923680-00-6

1-(2,4-dichlorobenzyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2670443
CAS RN: 923680-00-6
M. Wt: 442.3
InChI Key: CUUNRBKHEHSMCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-dichlorobenzyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H17Cl2N3O3 and its molecular weight is 442.3. The purity is usually 95%.
BenchChem offers high-quality 1-(2,4-dichlorobenzyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,4-dichlorobenzyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Unique Chlorine Effect in Synthesis

A study demonstrated the unique chlorine effect in the regioselective one-pot synthesis of 1-alkyl-/allyl-3-(o-chlorobenzyl) uracils, highlighting the significance of chlorine in the synthesis process of related compounds. Some of these derivatives showed anti-HIV-1 activity, suggesting potential applications in medicinal chemistry (Malik et al., 2006).

Nonlinear Optical Properties

Another research focused on the nonlinear optical properties of novel styryl dyes, which included pyrido[3,2-d]pyrimidine derivatives. The study found significant nonlinear absorption and refraction coefficients, indicating potential applications in optical materials and devices (Shettigar et al., 2009).

Synthesis Methodology

Research on the synthesis of heterocyclic compounds includes a novel method for creating chromeno[2,3-d]pyrimidine derivatives, showcasing diverse bioactivities like antibacterial and fungicidal properties, which could be crucial for pharmaceutical development (Osyanin et al., 2014).

Anti-inflammatory and Analgesic Agents

The synthesis of benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from certain ketones as anti-inflammatory and analgesic agents represents another vital application. These compounds exhibited significant COX-2 inhibitory and analgesic activities, underlying their potential in developing new therapeutic agents (Abu‐Hashem et al., 2020).

Urease Inhibition

A study on the synthesis and urease inhibition of 5-substituted-8-methyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-diones showed that some compounds exhibit significant urease inhibitory activity. This indicates potential applications in treating diseases related to urease, such as ulcers and urinary tract infections (Rauf et al., 2010).

properties

IUPAC Name

1-[(2,4-dichlorophenyl)methyl]-3-[(4-methoxyphenyl)methyl]pyrido[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17Cl2N3O3/c1-30-17-8-4-14(5-9-17)12-27-21(28)20-19(3-2-10-25-20)26(22(27)29)13-15-6-7-16(23)11-18(15)24/h2-11H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUUNRBKHEHSMCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-dichlorobenzyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

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